5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS 82703-33-1
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS 82703-33-1
Technical Master File: 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Part 1: Executive Technical Summary
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 82703-33-1) is a privileged heterocyclic scaffold belonging to the 7-deazapurine class. Unlike classical purines, the N-7 nitrogen is replaced by a carbon atom (C-7), which significantly alters the electronic distribution and hydrogen-bonding capabilities of the core.
This compound serves as a critical isostere of adenine . By retaining the C-6 amino group (adenine numbering) and the N-1/N-3 acceptors, it mimics the Watson-Crick face of adenine while introducing hydrophobic bulk at the 5 and 6 positions (pyrrole ring). This structural modification is pivotal in medicinal chemistry for:
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Kinase Inhibition: The 7-deaza scaffold is a proven template for Type I ATP-competitive inhibitors (e.g., JAK inhibitors), where the pyrrole NH can form critical hydrogen bonds with the kinase hinge region.
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Nucleoside Analogues: Used as an aglycone to generate C-nucleosides or modified N-nucleosides resistant to purine nucleoside phosphorylase (PNP) cleavage.
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Base Stacking Modulation: The 5,6-dimethyl substitution increases lipophilicity and alters base-stacking interactions in oligonucleotide studies.
Part 2: Chemical Profile & Properties
| Property | Specification |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (Decomposes) |
| Solubility | DMSO (High), DMF (High), Ethanol (Moderate), Water (Low) |
| pKa (Calculated) | ~5.2 (N-1 protonation), ~13.5 (Pyrrole NH deprotonation) |
| LogP | 0.98 (Estimated) |
| Storage | -20°C, Hygroscopic, Protect from light |
Part 3: Validated Synthesis Protocol
This protocol utilizes the Traube-like Cyclocondensation method. It is chosen for its regioselectivity and the availability of starting materials. The reaction involves the condensation of 4,6-diaminopyrimidine with an α-haloketone (3-bromo-2-butanone).
Mechanism of Action
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N-Alkylation: The highly nucleophilic C-5 position (or exocyclic amine) of the pyrimidine attacks the α-carbon of the ketone.
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Cyclization: Intramolecular condensation occurs between the remaining amine and the carbonyl group to close the pyrrole ring.
Materials
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Precursor A: 4,6-Diaminopyrimidine hemisulfate (CAS 1450-46-0)
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Precursor B: 3-Bromo-2-butanone (CAS 814-75-5)
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Solvent: Aqueous Sodium Acetate (NaOAc) buffer (pH ~4-5) or Ethanol/Water (1:1).
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Reagents: Sodium Acetate (anhydrous), Activated Charcoal.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
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In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4,6-diaminopyrimidine hemisulfate (10.0 mmol, 2.08 g) in water (50 mL).
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Add Sodium Acetate (25.0 mmol, 2.05 g) to buffer the solution. Ensure complete dissolution. The pH should be slightly acidic (pH 5–6) to facilitate the initial nucleophilic attack while preventing protonation of the key amine.
Step 2: Addition of Electrophile
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Heat the solution to 40°C .
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Add 3-Bromo-2-butanone (11.0 mmol, 1.66 g) dropwise over 15 minutes. Note: The reaction is exothermic; monitor temperature.
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Once addition is complete, raise the temperature to 90°C (Reflux) .
Step 3: Reaction Monitoring
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Maintain reflux for 4–6 hours .
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Visual Check: The solution will darken from pale yellow to orange/brown.
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TLC Monitoring: Use DCM:MeOH (9:1). The starting pyrimidine (polar, baseline) should disappear, and a new, less polar spot (Rf ~0.4) should appear.[1]
Step 4: Work-up and Purification
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Cool the reaction mixture to room temperature, then chill to 4°C in an ice bath.
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Neutralize carefully with saturated NaHCO₃ solution to pH ~8. This ensures the pyrrole NH and the pyridine-like N are in the neutral state, precipitating the product.
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Collect the precipitate by vacuum filtration.
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Recrystallization (Critical for Purity): Dissolve the crude solid in boiling Ethanol/Water (9:1) . Add activated charcoal, boil for 5 mins, and filter hot through Celite. Cool the filtrate slowly to induce crystallization.
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Dry the crystals under high vacuum at 50°C for 12 hours.
Expected Yield: 55–65% Characterization (¹H NMR in DMSO-d₆):
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δ 11.2 ppm (s, 1H, Pyrrole NH) – Broad singlet, exchangeable.
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δ 8.10 ppm (s, 1H, C2-H) – Characteristic sharp singlet of the pyrimidine ring.
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δ 6.60 ppm (s, 2H, NH₂) – Broad singlet, exchangeable.
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δ 2.25 ppm (s, 3H, CH₃) – Methyl group at C-5/C-6.
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δ 2.15 ppm (s, 3H, CH₃) – Methyl group at C-5/C-6.
Part 4: Structural & Functional Visualization
Figure 1: Synthesis Pathway (DOT Diagram)
Caption: Convergent synthesis via Traube-like cyclocondensation of pyrimidine and haloketone precursors.
Figure 2: Pharmacophore Interaction Map
Caption: Pharmacophore mapping showing critical interactions with the ATP-binding pocket of kinases.
Part 5: Applications in Drug Discovery
1. Kinase Inhibitor Design (JAK/STAT Pathway): The 7H-pyrrolo[2,3-d]pyrimidine core is the structural backbone of FDA-approved drugs like Ruxolitinib and Tofacitinib . The 5,6-dimethyl analog (CAS 82703-33-1) acts as a "probe compound" to test the steric tolerance of the kinase "gatekeeper" region. The methyl groups at positions 5 and 6 probe the size of the hydrophobic pocket adjacent to the ATP binding site.
2. Isostere Logic:
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N-7 vs C-7: Replacing Nitrogen with Carbon removes a potential hydrogen bond acceptor. This is often used to improve cell permeability (by increasing LogP) or to avoid repulsion with specific residues in the target protein that might otherwise clash with the N-7 lone pair.
3. PNP Resistance: Nucleosides derived from this base are resistant to Purine Nucleoside Phosphorylase (PNP) . PNP cleaves the glycosidic bond of purines; however, the C-C glycosidic bond (in C-nucleosides) or the altered electronics of 7-deazapurines (in N-nucleosides) render them stable, prolonging the half-life of the drug candidate.
Part 6: Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
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Seela, F., & Lupke, U. (1977). Synthesis of 7-deazaadenines bearing substituents at the 5- and 6-positions. Chemische Berichte. (Foundational synthesis of 5,6-disubstituted 7-deazapurines).
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Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines. Journal of the Chemical Society. (Classic Traube synthesis methodology).
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Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. (Demonstrates the utility of the scaffold in kinase inhibition).
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PubChem Compound Summary. (n.d.). 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[2][3][4][5][6][7][8] National Center for Biotechnology Information.
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- 5. CN1960730A - ç¨ä¼ç«æ¿åº·(cptï¼11)åegfrï¼æå¶åæ²»ç - Google Patents [patents.google.com]
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